![molecular formula C15H18O3 B157404 Estafietin CAS No. 10180-89-9](/img/structure/B157404.png)
Estafietin
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Overview
Description
Estafietin is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule that has been found to have various biochemical and physiological effects, making it a promising candidate for further research. In
Scientific Research Applications
Estafietin has been found to have various scientific research applications. It has been shown to have anticancer properties, specifically in inhibiting the growth of breast cancer cells. Estafietin has also been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, Estafietin has been found to have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
Estafietin's mechanism of action is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Estafietin has also been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Estafietin has various biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines. Estafietin has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Estafietin has been found to increase the production of antioxidants, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using Estafietin in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. Estafietin also has low toxicity, making it a safe candidate for further research. However, one limitation of using Estafietin in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on Estafietin. One direction is to further investigate its anticancer properties and potential use in cancer therapy. Another direction is to explore its potential use in treating inflammatory diseases and neurodegenerative diseases. Additionally, further research is needed to fully understand Estafietin's mechanism of action and to develop more efficient synthesis methods.
properties
CAS RN |
10180-89-9 |
---|---|
Product Name |
Estafietin |
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(1S,2S,6S,10R,12R,14S)-14-methyl-5,9-dimethylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-4-one |
InChI |
InChI=1S/C15H18O3/c1-7-4-5-9-8(2)14(16)17-13(9)12-10(7)6-11-15(12,3)18-11/h9-13H,1-2,4-6H2,3H3/t9-,10-,11+,12-,13-,15+/m0/s1 |
InChI Key |
MFXYIKGJSJSAJT-MRWSCNBVSA-N |
Isomeric SMILES |
C[C@]12[C@H](O1)C[C@@H]3[C@H]2[C@@H]4[C@@H](CCC3=C)C(=C)C(=O)O4 |
SMILES |
CC12C(O1)CC3C2C4C(CCC3=C)C(=C)C(=O)O4 |
Canonical SMILES |
CC12C(O1)CC3C2C4C(CCC3=C)C(=C)C(=O)O4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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